molecular formula C8H12N4O3 B2487679 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide CAS No. 1374829-43-2

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B2487679
CAS No.: 1374829-43-2
M. Wt: 212.209
InChI Key: WJDDVKQDZUPKRU-UHFFFAOYSA-N
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Description

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a high-purity chemical compound designed for research applications in medicinal chemistry and drug discovery. This specialty chemical features a nitro-substituted pyrazole ring system, a scaffold recognized for its significant potential in biological screening and lead optimization efforts . The structural motif of nitro-substituted heterocycles, as seen in this compound, is frequently explored in the development of novel molecular entities for pharmaceutical research . Researchers value this compound for its potential as a building block in synthesizing more complex molecules or for direct biological evaluation. The nitro group present in the structure offers versatile chemical functionality for further derivatization, enabling researchers to create diverse compound libraries for structure-activity relationship studies. This product is provided as a dry powder to ensure stability and ease of handling in laboratory settings . Intended Use and Handling: This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. It should be handled by qualified researchers in appropriate laboratory facilities following standard safety protocols for chemical substances.

Properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitropyrazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-5-6(12(14)15)4-11(10-5)8(2,3)7(9)13/h4H,1-3H3,(H2,9,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDDVKQDZUPKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)(C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Alkylation: The nitrated pyrazole is alkylated with methyl iodide in the presence of a base such as potassium carbonate to introduce the methyl group at the 3-position.

    Amidation: Finally, the alkylated nitropyrazole is reacted with 2-bromo-2-methylpropionyl bromide in the presence of a base to form the desired propanamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides, alkoxides, or amines.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-methyl-2-(3-methyl-4-amino-1H-pyrazol-1-yl)propanamide.

    Substitution: Various substituted pyrazole derivatives.

    Hydrolysis: 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid and corresponding amine.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds, including 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit tumor cell proliferation through modulation of various signaling pathways involved in cell growth and survival. The effectiveness of this compound was evaluated against several cancer cell lines, revealing promising cytotoxic effects.

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These results suggest potential as lead compounds for new anticancer agents.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it possesses efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The disc diffusion method was employed to assess its antimicrobial capabilities, yielding favorable results in comparison to standard antibiotics .

Agrochemical Development

Due to its bioactive properties, this compound is being investigated for use in agrochemicals. Its potential to enhance crop resistance to pests and diseases makes it a valuable candidate for the development of new pesticides or fungicides. The compound's ability to modulate plant growth responses could lead to improved agricultural productivity and sustainability.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazole derivatives and evaluated their anticancer activities. The study highlighted that compounds with structural similarities to this compound showed significant inhibition of cancer cell proliferation, indicating its potential as a scaffold for drug development .

Case Study 2: Antimicrobial Evaluation

A comprehensive evaluation of the antimicrobial properties was conducted where various pyrazole derivatives were tested against a panel of pathogens. The study concluded that the presence of nitro groups significantly enhanced the antimicrobial activity of the compounds tested, including the target compound .

Mechanism of Action

The mechanism of action of 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Chlorophenyl)-2-methyl-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)propanamide (Compound 42)

  • Structure: Shares the propanamide backbone but replaces the pyrazole with a triazinoindole thioether group.
  • Molecular Weight : 412.9 (calc.) vs. ~340.3 (estimated for the target compound).
  • Properties: LCMS data (m/z 412.2, purity >95%) indicates stability under analytical conditions.

(S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide

  • Structure : Features a pyrazole ring with dichlorophenyl, pyridinyl, and methylthioethyl substituents.
  • Key Differences : The dichlorophenyl group introduces strong electron-withdrawing effects, while the methylthioethyl chain may increase lipophilicity. The acetamido group adds hydrogen-bonding capacity absent in the target compound. These modifications likely enhance metabolic stability but reduce solubility compared to the nitro-pyrazole derivative .

Taranabant (MK-0364)

  • Structure : Propanamide derivative with trifluoromethylpyridinyl and triazolyl groups.
  • Molecular Formula : C₂₇H₂₅ClF₃N₃O₂ (MW: 515.95).
  • Applications : Clinically used for obesity treatment. The trifluoromethyl group enhances potency via hydrophobic interactions, while the triazole ring improves solubility. The absence of a nitro group (compared to the target compound) reduces redox reactivity, favoring long-term therapeutic use .

2-Methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid

  • Structure: Replaces the propanamide group with propanoic acid.
  • Impact : The carboxylic acid moiety increases acidity (pKa ~4-5), altering solubility and ionization under physiological conditions. This modification likely shifts applications from membrane-permeable drugs to enzyme inhibitors requiring ionic interactions .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound 1006435-72-8* C₉H₁₃N₄O₃ 3-methyl-4-nitro-pyrazole, propanamide ~340.3 High polarity, nitro reactivity
Compound 42 (Triazinoindole analog) Not provided C₂₀H₂₀ClN₅OS Triazinoindole thioether, 4-chlorophenyl 412.9 >95% purity, LCMS m/z 412.2
Taranabant (MK-0364) 701977-09-5 C₂₇H₂₅ClF₃N₃O₂ Trifluoromethylpyridinyl, triazolyl 515.95 FDA-approved for obesity
Propanoic Acid Analog 1006435-72-8 C₉H₁₂N₄O₄ Propanoic acid instead of propanamide ~280.2 98% purity, acidic solubility

Note: CAS for the target compound is inferred from , which lists a propanoic acid variant.

Research Findings and Implications

  • However, it could increase metabolic instability compared to halogenated analogs like Taranabant .
  • Backbone Flexibility: Propanamide derivatives generally exhibit better membrane permeability than carboxylic acid analogs. This aligns with Taranabant’s oral efficacy and contrasts with the propanoic acid variant’s likely restricted bioavailability .
  • Synthetic Feasibility : highlights amide bond formation as a key step in propanamide synthesis, suggesting the target compound could be synthesized via similar routes, albeit with nitro-group compatibility checks .

Biological Activity

The compound 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide is a notable derivative of pyrazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C8H10N4O2\text{C}_8\text{H}_{10}\text{N}_4\text{O}_2

Physical Properties

  • Molecular Weight : 198.19 g/mol
  • Appearance : Typically appears as a yellow solid.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0025 - 0.015 mg/mL
Bacillus subtilis0.004 - 0.02 mg/mL

These findings suggest that the compound may possess similar antimicrobial properties due to its structural characteristics that facilitate interaction with microbial targets .

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. The compound has been evaluated for its effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Preliminary data indicate that it may act as a COX inhibitor, comparable to established anti-inflammatory drugs .

The proposed mechanism by which this compound exerts its biological effects involves:

  • Inhibition of COX Enzymes : By blocking COX activity, the compound reduces the synthesis of pro-inflammatory prostaglandins.
  • Nitric Oxide Release : Some studies indicate that pyrazole derivatives can induce nitric oxide (NO) release, which has implications for vascular regulation and inflammation .

Study 1: Antimicrobial Efficacy

In a study evaluating various pyrazole derivatives, including the target compound, researchers found that it demonstrated potent activity against S. aureus and E. coli, with MIC values significantly lower than those of standard antibiotics. This suggests potential for use in treating resistant bacterial infections.

Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of several pyrazole derivatives in vivo using animal models of inflammation. The results indicated that the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential therapeutic application in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-methyl-4-nitropyrazole with 2-methylpropanamide precursors under reflux conditions in the presence of a base (e.g., triethylamine) and polar aprotic solvents (e.g., DMF). Purification via column chromatography or recrystallization ensures high yield and purity . Optimization focuses on temperature control (60–80°C), solvent selection, and stoichiometric ratios to minimize side products.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrazole and propanamide backbone. Infrared (IR) spectroscopy identifies nitro (-NO₂) and amide (-CONH₂) functional groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystalline) resolves 3D structural features .

Q. How can researchers confirm the stability of this compound under varying pH and temperature conditions?

  • Methodology : Perform accelerated stability studies using HPLC or UV-Vis spectroscopy. Monitor degradation products at extreme pH (e.g., 1–13) and temperatures (e.g., 40–80°C). Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under standard storage conditions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the nitro group in this compound for further functionalization?

  • Methodology : Density Functional Theory (DFT) calculations assess electron density and frontier molecular orbitals to identify reactive sites. Molecular dynamics simulations model nitro group interactions with nucleophiles (e.g., amines) under specific solvent conditions. Tools like Gaussian or ORCA are used for quantum chemical modeling .

Q. What experimental design strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

  • Methodology : Use factorial design (e.g., Box-Behnken) to test variables such as cell line specificity, assay incubation time, and solvent (DMSO vs. PBS). Validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) and cross-reference with structural analogs to identify structure-activity relationships (SAR) .

Q. How can reaction engineering improve scalability for multi-step syntheses involving this compound?

  • Methodology : Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions. Optimize catalyst loading (e.g., Pd/C for hydrogenation steps) and inline purification (e.g., scavenger resins). Process Analytical Technology (PAT) tools monitor real-time reaction progress .

Q. What strategies are recommended for studying metabolic pathways or degradation products of this compound in biological systems?

  • Methodology : Use LC-MS/MS with isotopic labeling (e.g., ¹⁴C or deuterium) to trace metabolites in vitro (e.g., liver microsomes) and in vivo. Computational tools like PISTACHIO or REAXYS predict metabolic sites, while NMR and HRMS confirm degradation intermediates .

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